Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride, typically involves multi-step reactions. One common method involves the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate to form the Japp–Klingmann azo-ester intermediate . This intermediate undergoes further reactions to yield the desired indole derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
- Ethyl 6-bromo-2-[(4-chlorophenyl)sulfanyl]methyl-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate
- Ethyl 6-bromo-2-[(4-bromophenoxy)methyl]-5-hydroxy-1-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate
Uniqueness
Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of acetyloxy, bromo, and dimethylamino groups, along with the indole core, makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O4.ClH/c1-6-29-23(28)22-17-11-21(30-15(3)27)18(24)12-19(17)26(20(22)13-25(4)5)16-9-7-14(2)8-10-16;/h7-12H,6,13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQCLHJKBMMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=C(C=C3)C)CN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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